

# Chemical structure and properties of Delphinidin 3-rutinoside.

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## Compound of Interest

Compound Name: *Delphinidin 3-rutinoside*

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## Delphinidin 3-rutinoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Delphinidin 3-rutinoside**, a prominent anthocyanin found in various fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of **Delphinidin 3-rutinoside**. Detailed experimental protocols for its analysis and evaluation, along with a summary of key quantitative data, are presented to facilitate further research and drug development efforts.

## Chemical Structure and Identification

**Delphinidin 3-rutinoside** is a glycoside of delphinidin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 3-position of the C-ring of the delphinidin aglycone. Its chemical structure is characterized by the presence of a benzopyrylium ring system with multiple hydroxyl groups, which are crucial for its biological activity.

Table 1: Chemical Identification of **Delphinidin 3-rutinoside**

## Physicochemical Properties

The physicochemical properties of **Delphinidin 3-rutinoside** influence its stability, solubility, and bioavailability.

Table 2: Physicochemical Properties of **Delphinidin 3-rutinoside**

Property	Value	Source
Water Solubility	1.16 g/L (Predicted)	ALOGPS[6]
Highly water-soluble (Experimental)	Biolink Group[4]	
logP	0.66 (Predicted)	ALOGPS[6]
-0.93 (Predicted)	ChemAxon[6]	
pKa (Strongest Acidic)	6.37 (Predicted)	ChemAxon[6][7]
pKa (Strongest Basic)	-3.7 (Predicted)	ChemAxon[6][7]
Melting Point	Not Available	
Boiling Point	Not Available	

## Biological Activities and Signaling Pathways

**Delphinidin 3-rutinoside** exhibits a range of biological activities, primarily attributed to its antioxidant and signaling-modulating properties.

### Antioxidant Activity

**Delphinidin 3-rutinoside** is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. This activity is fundamental to its protective effects against various diseases.

### Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

### Anti-cancer Activity

**Delphinidin 3-rutinoside** has shown promise as an anti-cancer agent, inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[8][9]

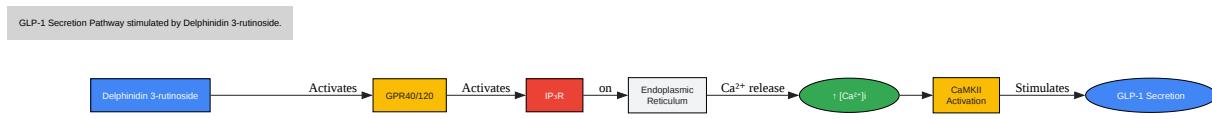
Table 3: In Vitro Anti-proliferative Activity of **Delphinidin 3-rutinoside**

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
NCI-N87	Gastric	24.9	[8][9]
Caco-2	Intestinal	102.5	[8][9]

## Signaling Pathways

**Delphinidin 3-rutinoside** has been shown to modulate several signaling pathways, contributing to its diverse biological effects.

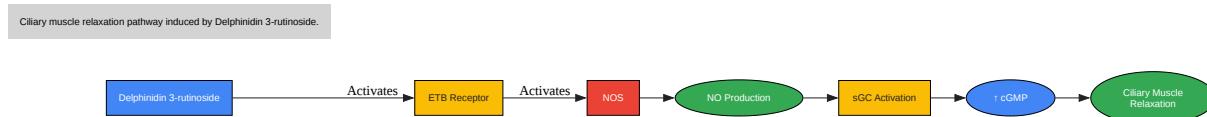
- **GLP-1 Secretion Pathway:** **Delphinidin 3-rutinoside** stimulates the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells.[4][5][6] This effect is mediated through the activation of G protein-coupled receptors (GPR40/120), leading to an increase in intracellular calcium and the activation of Ca<sup>2+</sup>/calmodulin-dependent kinase II (CaMKII).[4][5][6]



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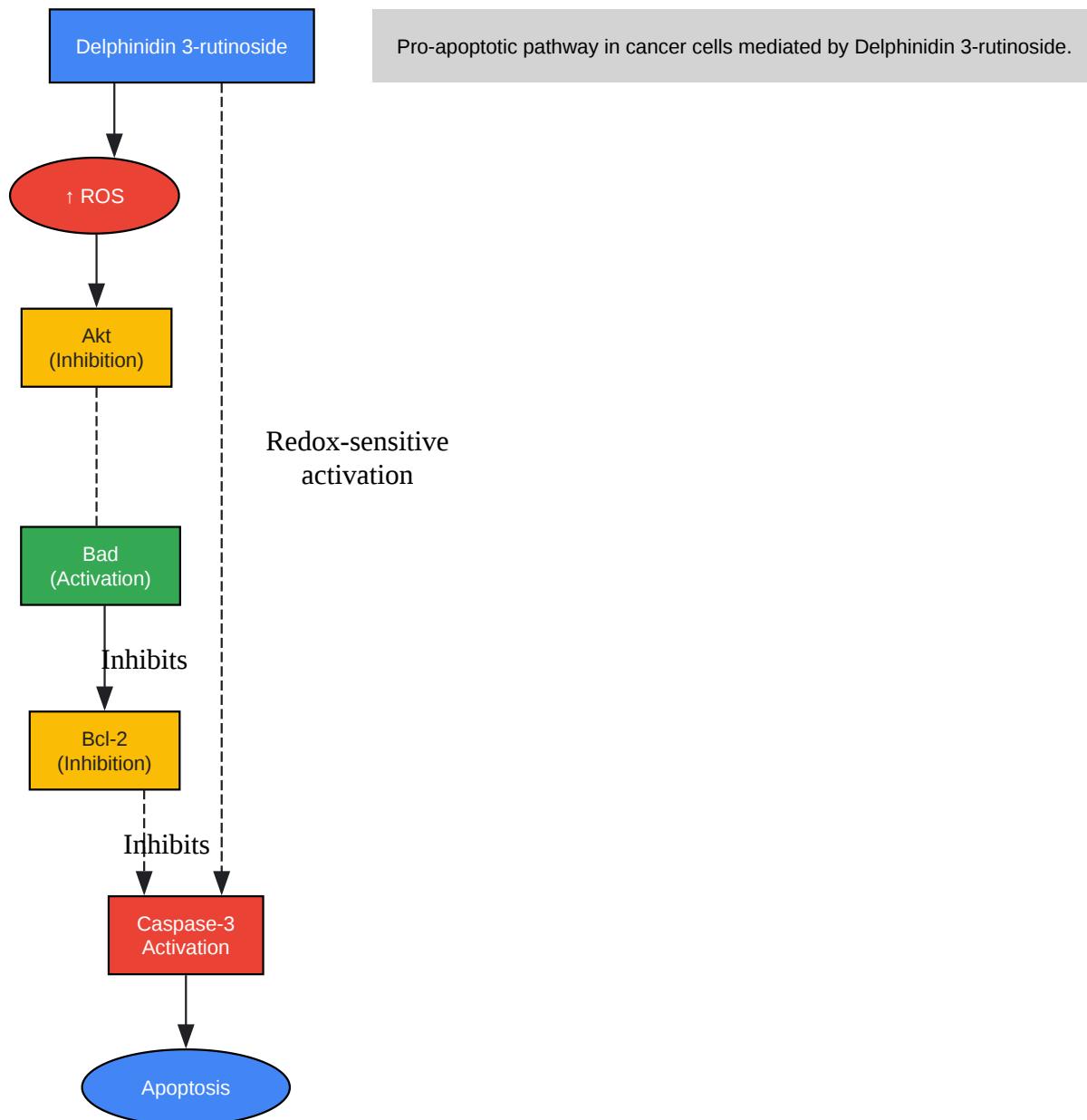
### GLP-1 Secretion Pathway

- **Ciliary Muscle Relaxation Pathway:** In bovine ciliary smooth muscle, **Delphinidin 3-rutinoside** induces relaxation by activating the endothelin B (ETB) receptor, leading to nitric oxide (NO) production and subsequent activation of the cGMP pathway.[2]

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### Ciliary Muscle Relaxation Pathway

- Pro-apoptotic Pathway in Cancer Cells: **Delphinidin 3-rutinoside** can induce apoptosis in cancer cells through a redox-sensitive mechanism involving the activation of caspase-3 and dysregulation of the Akt/Bad/Bcl-2 pathway.[7]

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Pro-apoptotic Pathway

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of **Delphinidin 3-rutinoside**.

## Physicochemical Property Determination

This protocol outlines a method for determining the water solubility of anthocyanins.[\[1\]](#)

- Sample Preparation: Accurately weigh 1 g of **Delphinidin 3-rutinoside** powder.
- Dissolution: Add the powder to 50 mL of deionized water in a beaker.
- Stirring: Stir the mixture at room temperature for 1 hour to ensure maximum dissolution.
- Centrifugation: Centrifuge the suspension at 7000 x g for 15 minutes to pellet any undissolved material.
- Supernatant Collection: Carefully collect 10 mL of the supernatant.
- Drying and Weighing: Freeze-dry the collected supernatant at -55°C and weigh the resulting solid to determine the amount of dissolved compound.
- Calculation: Calculate the solubility in g/L.

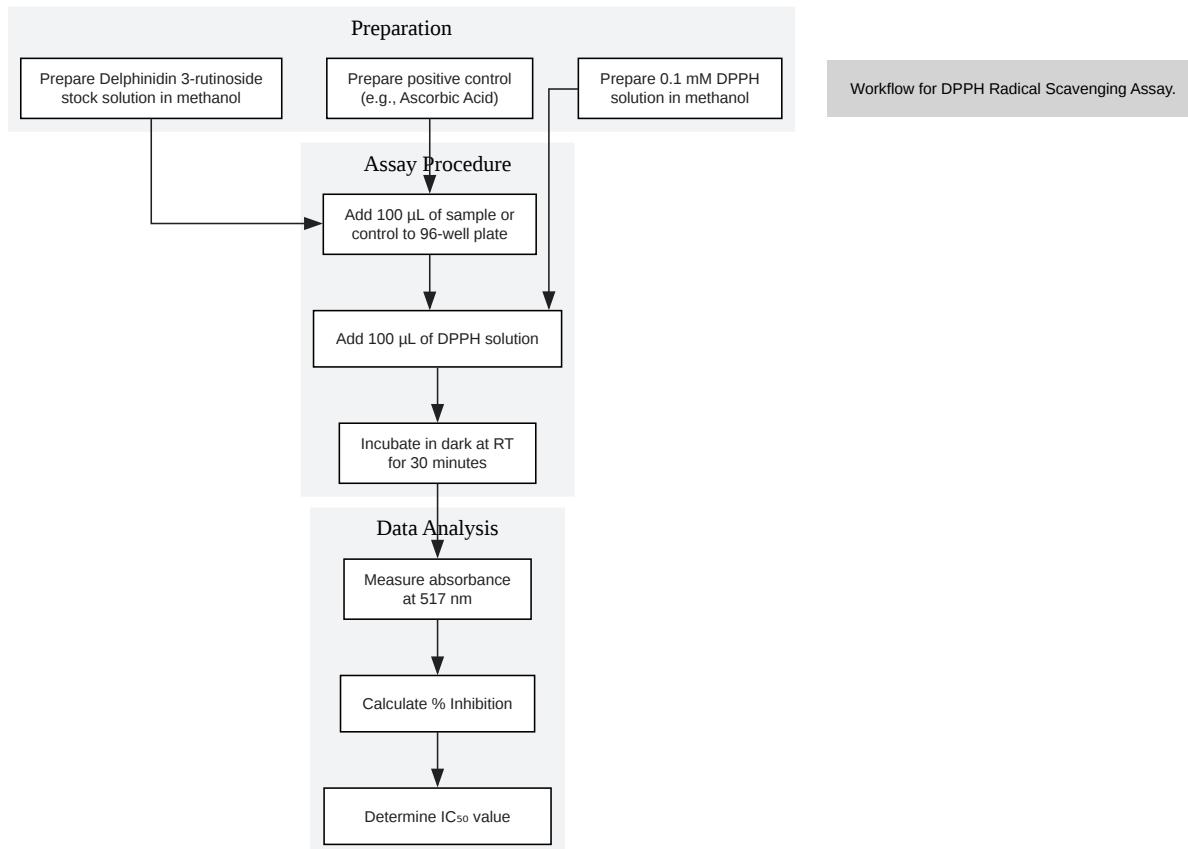
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[\[3\]](#)

- Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
- Sample Preparation: Prepare a 1 mM solution of **Delphinidin 3-rutinoside** in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer and a pH electrode.
- Acidification: Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.
- Titration: Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

- Data Recording: Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units/minute).
- Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

## Biological Activity Assays

This protocol details the assessment of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

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### DPPH Assay Workflow

- Reagent Preparation:

- Prepare a stock solution of **Delphinidin 3-rutinoside** in methanol.
- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a stock solution of a positive control (e.g., ascorbic acid or Trolox) in methanol.
- Assay Procedure:
  - In a 96-well microplate, add 100 µL of various concentrations of the **Delphinidin 3-rutinoside** solution or the positive control.
  - Add 100 µL of the DPPH solution to each well.
  - For the blank, use 100 µL of methanol instead of the sample.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
  - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
  - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = 
$$[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$$
  - The IC<sub>50</sub> value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[10]

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[11][12]

- Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
- Cell Treatment:
  - Seed the cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with various concentrations of **Delphinidin 3-rutinoside** for 30 minutes.
- Stimulate the cells with lipopolysaccharide (LPS; e.g., 40 ng/mL) for 12-24 hours to induce inflammation.
- NO Measurement (Griess Assay):
  - Collect the cell culture supernatant.
  - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
  - Incubate at room temperature for 10-15 minutes.
- Measurement:
  - Measure the absorbance at 540 nm.
- Quantification:
  - Determine the nitrite concentration (a stable product of NO) from a standard curve prepared with sodium nitrite.

This protocol outlines the use of the MTT assay to assess the effect of **Delphinidin 3-rutinoside** on the proliferation of cancer cells.<sup>[8]</sup>

- Cell Seeding: Seed cancer cells (e.g., NCI-N87 or Caco-2) in a 96-well plate at a suitable density (e.g., 2500 cells/well for NCI-N87, 1250 cells/well for Caco-2) and allow them to attach for 24 hours.<sup>[8]</sup>
- Cell Treatment: Treat the cells with various concentrations of **Delphinidin 3-rutinoside** for a specified period (e.g., 72 hours).<sup>[8]</sup>
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to untreated control cells.
  - Determine the  $IC_{50}$  value, which is the concentration of the compound that inhibits cell proliferation by 50%.

## Conclusion

**Delphinidin 3-rutinoside** is a promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, and anti-cancer properties, mediated through various signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutics and functional foods. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this valuable anthocyanin.

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